3-Hexyloxythiolane-1,1-dione
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Overview
Description
3-Hexyloxythiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions . This compound is known for its unique structural properties, which include a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers, making it a polar aprotic solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyloxythiolane-1,1-dione typically involves the reaction of butadiene with sulfur dioxide via a cheletropic reaction to give sulfolene, which is then hydrogenated using Raney nickel as a catalyst . The product yield and catalyst lifetime can be improved by adding hydrogen peroxide and neutralizing to a pH of roughly 5-8 before hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of advanced catalysts such as Ni-B/MgO has shown superior catalytic activity compared to traditional catalysts like Raney nickel .
Chemical Reactions Analysis
Types of Reactions
3-Hexyloxythiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiolane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hexyloxythiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a solvent for extractive distillation and chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hexyloxythiolane-1,1-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s polar aprotic nature allows it to dissolve a wide range of substances, facilitating various chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfolane: Another cyclic sulfone with similar solvent properties.
Isoindole-1,3-dione derivatives: Known for their biological and pharmaceutical applications.
Uniqueness
3-Hexyloxythiolane-1,1-dione stands out due to its unique combination of polar aprotic properties and its ability to undergo a wide range of chemical reactions.
Properties
Molecular Formula |
C10H20O3S |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-hexoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C10H20O3S/c1-2-3-4-5-7-13-10-6-8-14(11,12)9-10/h10H,2-9H2,1H3 |
InChI Key |
FCLQCGQXKDLHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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